
tert-Butyl ((4-chloropyridin-2-yl)methyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(4-chloropyridin-2-yl)methyl]-N-methylcarbamate is a chemical compound with the molecular formula C11H15ClN2O2 It is a carbamate derivative, which means it contains a carbamate group (–O–C(=O)–N–) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-chloropyridin-2-yl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-chloropyridine-2-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(4-chloropyridin-2-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(4-chloropyridin-2-yl)methyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be utilized in cross-coupling reactions .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity. This property makes it a valuable tool in biochemical studies and drug discovery .
Medicine
In medicine, tert-butyl N-[(4-chloropyridin-2-yl)methyl]-N-methylcarbamate is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity and versatility make it a useful intermediate in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-chloropyridin-2-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt biochemical pathways and result in the desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloropyridin-4-yl)carbamate
- tert-Butyl (4-chloropyridin-2-yl)carbamate
- tert-Butyl (6-chloropyridin-2-yl)carbamate
Uniqueness
tert-Butyl N-[(4-chloropyridin-2-yl)methyl]-N-methylcarbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of both tert-butyl and N-methyl groups.
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
tert-butyl N-[(4-chloropyridin-2-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15(4)8-10-7-9(13)5-6-14-10/h5-7H,8H2,1-4H3 |
InChI Key |
JEFMQFTZKASMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


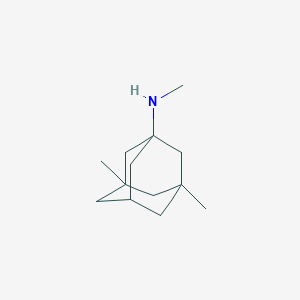
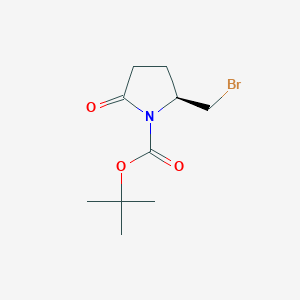
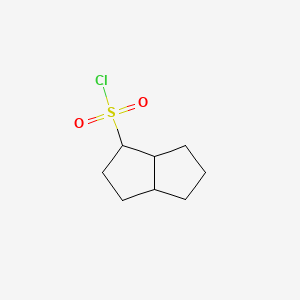
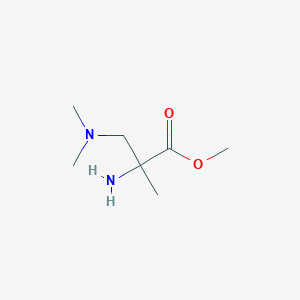


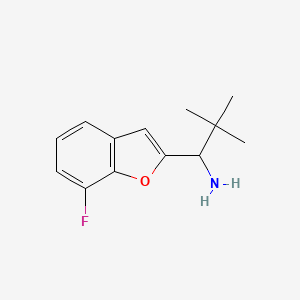
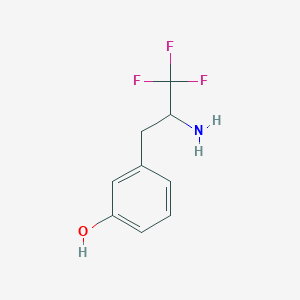
![3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-YL-propionic acid](/img/structure/B13480685.png)

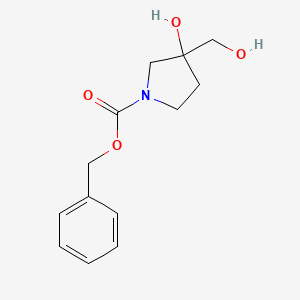
![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)
